molecular formula C5H9NO2 B13836286 Pentane-2,4-dione oxime

Pentane-2,4-dione oxime

Cat. No.: B13836286
M. Wt: 115.13 g/mol
InChI Key: LLCDXFIRMNFERF-UHFFFAOYSA-N
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Description

Pentane-2,4-dione oxime, also known as 2,4-pentanedione oxime, is an organic compound with the molecular formula C5H10N2O2. It is a derivative of pentane-2,4-dione, where the oxime group replaces one of the carbonyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-2,4-dione oxime can be synthesized through the reaction of pentane-2,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

C5H8O2+NH2OHHClC5H10N2O2+H2O+HCl\text{C}_5\text{H}_8\text{O}_2 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_5\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O} + \text{HCl} C5​H8​O2​+NH2​OH⋅HCl→C5​H10​N2​O2​+H2​O+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentane-2,4-dione oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Oxime Esters

Pentane-2,4-dione oxime serves as a precursor in the synthesis of various oxime esters. These compounds are important intermediates in organic chemistry, particularly for producing biologically active heterocyclic molecules. The synthesis involves the reaction of this compound with acid chlorides or anhydrides, yielding unsymmetrical dioxime esters with potential applications in drug development and agriculture .

Table 1: Synthesis Pathways of Oxime Esters

Compound NamePrecursorYield (%)
(2E,4E)-(4-imino O-benzoyl-2-imino O-tosyl)pentanePentane-2,4-dione O4-benzoyl dioxime70
(2E,4E)-(4-imino O-terphthaloyl-2-imino O-tosyl)pentanePentane-2,4-dione O4-benzoyl dioxime80

Biological Activities

This compound and its derivatives exhibit a range of biological activities. Research indicates that oximes can possess antimicrobial, antioxidant, antitumor, and antiviral properties. These characteristics make them valuable in pharmaceutical applications for developing new drugs targeting various diseases .

Case Study: Antitumor Activity

A study demonstrated that certain oxime derivatives derived from pentane-2,4-dione exhibited significant antitumor activity in vitro. The compounds were tested against several cancer cell lines and showed promising results in inhibiting cell proliferation .

Material Science Applications

In materials science, this compound derivatives are utilized in the development of organic magnetic materials and batteries. The stable N-oxyl radicals generated from these compounds play a crucial role in enhancing the performance of organic electronic devices .

Table 2: Material Applications of Oxime Derivatives

ApplicationDescription
Organic Magnetic MaterialsUsed in the development of advanced magnetic materials for data storage.
Organic BatteriesEnhances performance and stability of organic batteries through radical generation.

Cosmetic Formulations

This compound is also explored in cosmetic formulations due to its properties as a film former and stabilizer. Its derivatives can improve the texture and stability of various cosmetic products while ensuring safety for topical application .

Case Study: Cosmetic Product Development

Research has shown that formulations containing this compound derivatives provide improved moisture retention and skin feel compared to traditional formulations. These findings highlight the compound's potential in enhancing cosmetic product efficacy .

Mechanism of Action

The mechanism of action of pentane-2,4-dione oxime involves its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry and catalysis. The oxime group can also participate in redox reactions, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: Similar structure but with a different carbon backbone.

    Butane-2,3-dione oxime: Another oxime derivative with a different carbonyl group position.

    Hexane-2,5-dione oxime: A longer carbon chain oxime derivative.

Uniqueness

Pentane-2,4-dione oxime is unique due to its specific carbonyl group positions and the resulting chemical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Q & A

Basic Research Questions

Q. How is the oxime of Pentane-2,4-dione synthesized and characterized in academic settings?

Methodological Answer: The oxime derivative, 3-(hydroxyimino)pentane-2,4-dione, is synthesized by reacting pentane-2,4-dione with hydroxylamine under controlled conditions. A typical procedure involves dissolving pentane-2,4-dione in ethanol, adding hydroxylamine hydrochloride, and refluxing for 2–4 hours. The product is purified via flash chromatography (ethyl acetate/hexane = 1:3) and characterized using:

  • ¹H/¹³C NMR : Signals at δ~10.2 ppm (s, 1H, oxime -OH) and δ~25–30 ppm (CH₃ groups) confirm enol-keto tautomerism and oxime formation .
  • Melting Point : Observed m.p. 74–75°C matches literature values, ensuring purity .
  • IR Spectroscopy : Absorption bands at ~2100 cm⁻¹ (N₃ stretch) and ~3200 cm⁻¹ (OH stretch) validate functional groups .

Q. What safety protocols are critical when handling Pentane-2,4-dione and its oxime in laboratory settings?

Methodological Answer: Pentane-2,4-dione exhibits acute toxicity (skin/eye irritation, neurotoxic effects) and potential mutagenicity. Researchers must implement:

  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during weighing .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, use NIOSH-approved respirators (P95 or OV/AG filters) .
  • Storage : Store in airtight containers at ≤25°C, away from oxidizing agents (e.g., peroxides) and amines to prevent explosive reactions .
  • Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be laundered separately .

Q. Why is Pentane-2,4-dione more acidic (pKa ~9) than simple ketones like acetone (pKa ~20)?

Methodological Answer: The enhanced acidity arises from resonance stabilization of the enolate. In pentane-2,4-dione, deprotonation generates an enolate with three resonance contributors delocalizing negative charge across two carbonyl groups. Electrostatic potential maps confirm significant charge density on oxygen atoms, contrasting with acetone’s enolate, where charge remains localized on the α-carbon . Experimental verification includes titration with weak bases (e.g., NaHCO₃), which fully deprotonate pentane-2,4-dione but not acetone .

Advanced Research Questions

Q. How do resonance structures of the enolate influence its reactivity in coordination chemistry?

Methodological Answer: The enolate’s delocalized charge enables versatile ligand behavior. For example:

  • Metal Coordination : The enolate binds metals (e.g., Mg²⁺, Ir³⁺) via oxygen atoms, forming stable complexes. In iridium(III) complexes, pentane-2,4-dione derivatives act as ancillary ligands, tuning photophysical properties for OLED applications .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enolate, enhancing its nucleophilicity in SN2 reactions with alkyl halides .
  • Crystallography : Single-crystal X-ray diffraction reveals chelate ring geometries, with bond lengths (~1.28 Å for C=O) confirming resonance hybridization .

Q. How can kinetic vs. thermodynamic control be applied to isolate specific tautomers of pentane-2,4-dione oxime?

Methodological Answer: Tautomeric equilibrium (enol vs. keto forms) is manipulated via:

  • Temperature : Low temperatures (<0°C) favor the enol form, stabilized by intramolecular hydrogen bonding.
  • Solvent Polarity : Nonpolar solvents (hexane) stabilize the keto form, while polar solvents (water) favor the enolate .
  • NMR Monitoring : ¹H NMR at variable temperatures (e.g., −40°C to 25°C) tracks chemical shift changes (δ~5.5 ppm for enolic H) to quantify tautomer ratios .

Q. What methodologies resolve contradictions in reported enzymatic activity data for pentane-2,4-dione derivatives?

Methodological Answer: Discrepancies in specific activity values (e.g., 3.2 U/mg vs. 8.5 U/mg for similar substrates) arise from:

  • Enzyme Source : Ancestral enzyme variants may exhibit higher activity (e.g., 13.3 U/mg for acetone) due to evolutionary optimization .
  • Assay Conditions : Standardize pH (7.5 phosphate buffer), temperature (30°C), and substrate concentration (0.02 M) to ensure reproducibility .
  • Data Normalization : Report activity as μmol·min⁻¹·mg⁻¹, correcting for background absorbance (e.g., at 340 nm for NADH-coupled assays) .

Q. How can partition coefficient descriptors optimize solvent selection for metal-ligand extraction systems?

Methodological Answer: Abraham’s descriptors (polarity, H-bond acidity/basicity) predict log P values for pentane-2,4-dione derivatives. For example:

  • Hydrogen Bond Basicity : High β values (~0.8) favor extraction into polar aprotic solvents (e.g., DCM, log P = 1.25) .
  • Applications : Trifluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) show increased H-bond acidity (α ~0.5), enhancing affinity for lanthanides in liquid-liquid separation .

Properties

IUPAC Name

4-hydroxyiminopentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCDXFIRMNFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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